![molecular formula C13H11N3O B13888985 6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13888985.png)
6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a methyl group at position 6 and a phenyl group at position 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents such as m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones . Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include carboxylic acid chlorides, bases such as sodium methoxide, and oxidizing agents like m-chloroperbenzoic acid . Reaction conditions often involve refluxing in solvents such as xylene or butanol.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, such as sulfoxides, sulfones, and reduced compounds. These products can exhibit different biological activities and properties.
科学的研究の応用
作用機序
The mechanism of action of 6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . As a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
Similar compounds to 6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one include other pyrrolopyrimidines, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and properties. Its combination of a methyl group at position 6 and a phenyl group at position 2 contributes to its distinct pharmacological profile and potential therapeutic applications .
特性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
6-methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3O/c1-8-7-10-12(14-8)15-11(16-13(10)17)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17) |
InChIキー |
YTFFLHHAMAZOPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N1)N=C(NC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



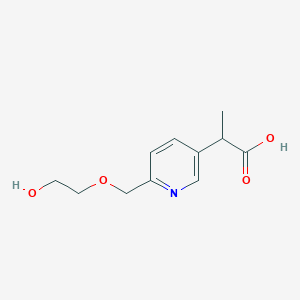

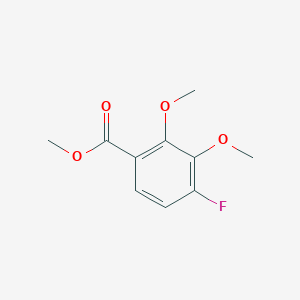

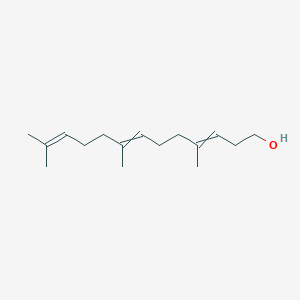

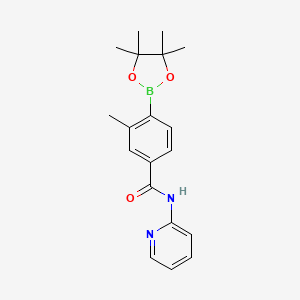
![(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid](/img/structure/B13888954.png)
![2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13888960.png)
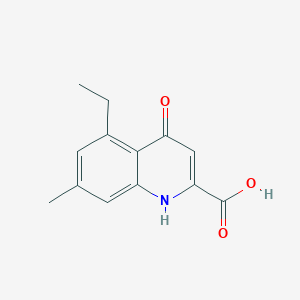
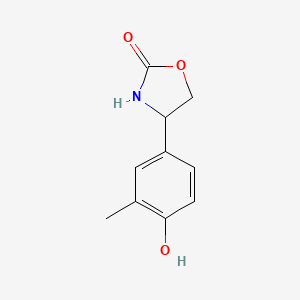
![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)

